molecular formula C15H17NO3 B7505376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

Numéro de catalogue B7505376
Poids moléculaire: 259.30 g/mol
Clé InChI: KJHYVUNOIGOYJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide, also known as AG-490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. AG-490 is a tyrosine kinase inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is a tyrosine kinase inhibitor that selectively inhibits the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway plays a critical role in cell proliferation, differentiation, and immune response. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of cell proliferation and survival. In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the production of inflammatory cytokines and the activation of T cells, which leads to the suppression of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the JAK-STAT signaling pathway, which makes it a useful tool for studying the role of this pathway in various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is that it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results. Another limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, researchers could investigate the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers could explore the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used as a tool for studying the JAK-STAT signaling pathway in normal and diseased cells.

Méthodes De Synthèse

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 3-aminocyclohex-2-en-1-one to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interferon-gamma and interleukin-2, which play a key role in the pathogenesis of autoimmune diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the activation of T cells, which are involved in the immune response in autoimmune diseases.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-2,6-7,10-11H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVUNOIGOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.